3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Description
This compound features a bicyclic 1,3-benzothiazole core fused with a tetrahydro-7-oxo moiety and substituted at the 2-position with a 3-chloro-1-benzothiophene-2-carboxamide group. The 5,5-dimethyl substitution on the tetrahydro ring enhances steric stability, while the chloro group on the benzothiophene may influence electronic properties and bioactivity. Its molecular formula is C₁₉H₁₆ClN₂O₂S₂, with a calculated molecular weight of 403.45 g/mol.
Properties
IUPAC Name |
3-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-18(2)7-10-14(11(22)8-18)25-17(20-10)21-16(23)15-13(19)9-5-3-4-6-12(9)24-15/h3-6H,7-8H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUPFERUFJUKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene core and a benzothiazole moiety. This unique arrangement may contribute to its biological activity.
Molecular Formula
- Molecular Weight : 353.83 g/mol
- Chemical Formula : C18H19ClN2O2S2
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide. For instance:
- Antibacterial Effects : Compounds with similar structures have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Anticancer Potential
Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 15.3 |
| A549 | 12.8 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through the following pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cancer progression .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives showed that modifications to the structure can enhance antimicrobial activity. The tested compound exhibited improved efficacy compared to traditional antibiotics .
- Case Study on Cancer Cell Lines : Research involving the cytotoxic effects of the compound on HeLa cells revealed that it induces apoptosis through intrinsic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and physicochemical features of the target compound with its closest analogues:
Key Observations:
Substituent Effects: The chloro-benzothiophene group in the target compound increases molecular weight and lipophilicity compared to thiophene or furan analogues. This may enhance membrane permeability in biological systems.
Spectral Characterization :
- While specific spectral data for the target compound is unavailable, analogues like the thiophene derivative and furan derivative would likely share similar IR absorption bands (e.g., C=O at ~1715 cm⁻¹, C=N at ~1615 cm⁻¹) and NMR signals for the benzothiazole core (e.g., δ 3.60 ppm for N-CH₃) .
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves multi-step organic reactions, including cyclization, amidation, and halogenation. Key considerations:
- Stepwise coupling : Use anhydrous solvents (e.g., CH₂Cl₂ or DMF) and coupling agents like EDCI/HOBt for amide bond formation .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., cyclization of the tetrahydrobenzothiazole moiety) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water) to achieve >95% purity .
- Monitoring : Use TLC and HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates and final product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of techniques ensures structural validation:
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of the chloro and benzothiophene groups. Key signals:
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Cl (550–650 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) for exact mass verification (e.g., [M+H]⁺ expected within 2 ppm error) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Software : Refine structures with SHELXL (for small molecules) or PHENIX (for hydrogen-bonding networks). SHELXTL is preferred for handling twinning or disorder .
- Key outputs :
Advanced: How should researchers address contradictory bioactivity data in different assay systems?
Answer:
Discrepancies often arise from assay conditions or target selectivity. Mitigation strategies:
- Dose-response validation : Repeat assays across 3+ independent trials with controls (e.g., DMSO vehicle) .
- Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .
- Metabolic stability : Test compound integrity in liver microsomes (human/rodent) to rule out false negatives due to rapid degradation .
Advanced: What computational approaches predict this compound’s SAR for medicinal chemistry optimization?
Answer:
Combine in silico tools with experimental
- Docking studies : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., ATP-binding pockets). Focus on the chloro-benzothiophene group’s steric and electronic effects .
- QSAR modeling : Train models on analogs (e.g., substituent effects at the 5,5-dimethyl position) to predict logP, solubility, and IC₅₀ trends .
- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess conformational stability in aqueous and membrane environments .
Advanced: How can hydrogen-bonding patterns in the solid state inform formulation strategies?
Answer:
Crystal packing analysis reveals stability and solubility limitations:
- H-bond networks : Identify synthons (e.g., N-H···O=C interactions) that enhance lattice energy, reducing hygroscopicity .
- Polymorph screening : Use solvent-drop grinding or slurry methods to isolate metastable forms with improved dissolution rates .
- Co-crystallization : Test GRAS (generally recognized as safe) coformers (e.g., citric acid) to modify bioavailability .
Table 1: Key Physicochemical and Analytical Data
Advanced: What strategies validate the mechanism of action in complex biological systems?
Answer:
- Knockdown/knockout models : Use CRISPR-Cas9 to delete putative targets in cell lines and assess rescue phenotypes .
- Chemical proteomics : Employ affinity-based probes (e.g., alkyne-tagged analogs) to pull down interacting proteins for LC-MS/MS identification .
- Pathway analysis : Integrate RNA-seq data (e.g., Ingenuity Pathway Analysis) to map downstream effects on signaling cascades .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
